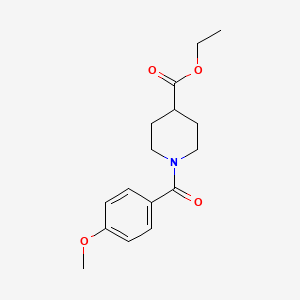Ethyl 1-(4-methoxybenzoyl)-4-piperidinecarboxylate
CAS No.: 349397-64-4
Cat. No.: VC6336716
Molecular Formula: C16H21NO4
Molecular Weight: 291.347
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 349397-64-4 |
|---|---|
| Molecular Formula | C16H21NO4 |
| Molecular Weight | 291.347 |
| IUPAC Name | ethyl 1-(4-methoxybenzoyl)piperidine-4-carboxylate |
| Standard InChI | InChI=1S/C16H21NO4/c1-3-21-16(19)13-8-10-17(11-9-13)15(18)12-4-6-14(20-2)7-5-12/h4-7,13H,3,8-11H2,1-2H3 |
| Standard InChI Key | ARNMYHLLAXDMNT-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1CCN(CC1)C(=O)C2=CC=C(C=C2)OC |
Introduction
Synthetic Methodologies
Esterification of 4-Piperidinecarboxylic Acid
The synthesis begins with the esterification of 4-piperidinecarboxylic acid using ethanol and thionyl chloride (SOCl) under reflux conditions :
This step generates the ethyl carboxylate precursor, which is subsequently functionalized.
N-Acylation with 4-Methoxybenzoyl Chloride
The piperidine nitrogen is acylated using 4-methoxybenzoyl chloride in the presence of a base (e.g., triethylamine) to install the aromatic group:
Reaction conditions typically involve dichloromethane (DCM) at 0–25°C for 6–12 hours, yielding the final product after aqueous workup and chromatography .
Physicochemical Properties
The compound’s stability is pH-dependent, with degradation observed under strongly acidic or basic conditions. Storage recommendations include inert atmospheres and temperatures below 25°C .
Applications in Pharmaceutical Research
Intermediate for CNS Agents
The compound’s piperidine scaffold is a common motif in neuromodulators. For example, it serves as a precursor to κ-opioid receptor antagonists, which are investigated for treating depression and substance use disorders .
Analgesic Development
Functionalization of the 4-methoxybenzoyl group enables the synthesis of TRPV1 antagonists, which show promise in chronic pain management. The ethyl ester enhances blood-brain barrier permeability in preclinical models .
Future Directions
Ongoing research focuses on:
-
Enzymatic resolution to access enantiomerically pure forms for chiral drug synthesis.
-
Prodrug optimization via esterase-sensitive modifications to the ethyl carboxylate group.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume